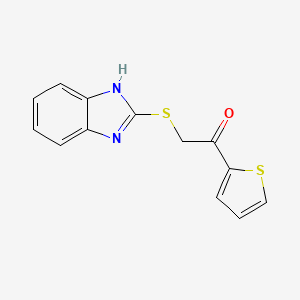

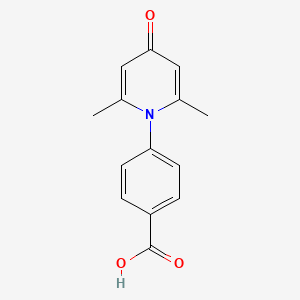

4-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

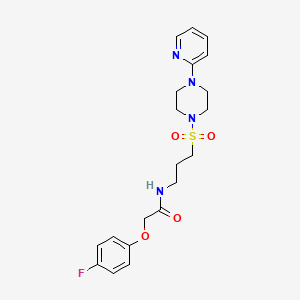

4-(2,6-Dimethyl-4-oxopyridin-1(4H)-yl)benzoic acid, also known as 4-MOB, is an organic compound that is used in synthetic organic chemistry and is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-MOB is a versatile synthetic building block that can be used in a variety of chemical reactions, including Wittig reactions, Knoevenagel condensations, and Michael additions. It is also used in the synthesis of a number of natural products, including alkaloids, terpenes, and steroids.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research demonstrates the synthesis of novel compounds using benzoic acid derivatives as intermediates or starting materials. For instance, the synthesis of 4H-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from corresponding carboxaldehydes highlights the versatility of similar compounds in creating pharmacologically active molecules with potential antifungal, antibacterial, and anticoagulant activities (Reddy & Rao, 2006).

Antimicrobial and Antitubercular Agents

A series of 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived compounds have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, showing promise as potential antibacterial and antitubercular agents (Joshi et al., 2017).

Development of Hyperbranched Polybenzimidazoles

Novel hyperbranched polybenzimidazoles based on a monomer containing amino and carboxylic groups have been developed, exhibiting excellent solubility and thermal properties. This research underscores the application of benzoic acid derivatives in creating advanced materials with potential use in high-performance polymers (Li et al., 2006).

Lanthanide-based Coordination Polymers

The synthesis of lanthanide coordination compounds using aromatic carboxylic acids demonstrates the utility of benzoic acid derivatives in constructing materials with interesting photophysical properties. These materials have potential applications in optoelectronics and sensing (Sivakumar et al., 2011).

Eco-friendly Synthesis Methods

The use of ultrasonication for the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives highlights an eco-friendly alternative to traditional heating methods. This approach not only reduces reaction times but also enhances yields and purities, showcasing the role of benzoic acid derivatives in green chemistry applications (Almarhoon et al., 2020).

Eigenschaften

IUPAC Name |

4-(2,6-dimethyl-4-oxopyridin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(4-6-12)14(17)18/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWPFBINOFPSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobutanamide](/img/structure/B2581739.png)

![2-((1H-indol-3-yl)thio)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2581746.png)

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2581749.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2581753.png)